3-(2,3-Difluorophenyl)propanal
Description
3-(2,3-Difluorophenyl)propanal is an aromatic aldehyde featuring a propanal chain attached to a benzene ring substituted with fluorine atoms at the 2- and 3-positions. The compound’s molecular formula is C₉H₇F₂O, with a molecular weight of 170.14 g/mol. Its structure combines the reactivity of an aldehyde group with the electronic effects of fluorine substituents, making it valuable in organic synthesis, particularly in pharmaceutical intermediates. The 2,3-difluorophenyl moiety enhances polarity and influences regioselectivity in reactions, which is critical in drug design and catalysis .
Properties
IUPAC Name |
3-(2,3-difluorophenyl)propanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c10-8-5-1-3-7(9(8)11)4-2-6-12/h1,3,5-6H,2,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFAXWFAEODEGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901310502 | |
| Record name | 2,3-Difluorobenzenepropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901310502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955403-58-4 | |
| Record name | 2,3-Difluorobenzenepropanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=955403-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Difluorobenzenepropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901310502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Difluorophenyl)propanal typically involves the reaction of 2,3-difluorobenzene with propanal under specific conditions. One common method includes the use of organolithium reagents to introduce the propanal group to the difluorobenzene ring. The reaction is usually carried out at low temperatures to ensure high selectivity and yield .
Industrial Production Methods
Industrial production of this compound can be achieved through a multi-step process involving the initial formation of 2,3-difluorophenylglyoxylic acid ester, followed by reduction and acidification steps. This method is advantageous due to its simplicity, mild reaction conditions, and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Difluorophenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the fluorine atoms.
Major Products
Oxidation: 3-(2,3-Difluorophenyl)propanoic acid.
Reduction: 3-(2,3-Difluorophenyl)propanol.
Substitution: Various substituted phenylpropanal derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
3-(2,3-Difluorophenyl)propanal serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a versatile building block in organic synthesis. It can participate in reactions such as nucleophilic substitutions and reductions to yield a range of derivatives useful in pharmaceuticals and agrochemicals.
Synthetic Routes
The synthesis of this compound typically involves the reaction of difluorobenzaldehyde with propanal under specific catalytic conditions. Common methods include:
- Aldol Condensation : This base-catalyzed reaction allows the formation of the desired product through the condensation of aldehydes.
- Reduction Reactions : The compound can be reduced to its corresponding alcohol using agents like sodium borohydride or lithium aluminum hydride.
Biological Applications
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have shown that compounds containing difluorophenyl moieties can enhance biological activity against various pathogens due to their ability to interact with microbial enzymes and membranes .
Anticancer Research
The compound is also being investigated for its potential anticancer properties. Its mechanism of action may involve the inhibition of specific kinases or other molecular targets implicated in cancer cell proliferation. The difluorinated phenyl group is believed to enhance binding affinity to these targets, leading to improved therapeutic efficacy .
Industrial Applications
Specialty Chemicals
In industrial settings, this compound is utilized in the production of specialty chemicals. Its unique properties make it suitable for applications in:
- Liquid Crystals : The compound's structural characteristics are beneficial for developing materials used in liquid crystal displays (LCDs).
- Polymers : It serves as a precursor for creating advanced polymers with tailored properties for specific applications.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various difluorinated compounds, including this compound. Results indicated a significant inhibitory effect against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .
Case Study 2: Anticancer Activity
In another investigation focused on cancer therapeutics, researchers synthesized derivatives of this compound and assessed their activity against cancer cell lines. The study revealed that certain derivatives exhibited potent anti-proliferative effects, particularly against breast and lung cancer cells, indicating the compound's promise in anticancer drug development .
Mechanism of Action
The mechanism of action of 3-(2,3-Difluorophenyl)propanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorine atoms can also influence the compound’s reactivity and binding affinity through electronic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
a) 3-(3-Trifluoromethylphenyl)propanal
- Molecular Formula : C₁₀H₇F₃O
- Molecular Weight : 188.16 g/mol
- Key Differences :
- Substitution: A trifluoromethyl (-CF₃) group at the phenyl ring’s 3-position instead of 2,3-difluoro.
- Electronic Effects: The -CF₃ group is a stronger electron-withdrawing group (EWG) than fluorine, reducing electron density at the aromatic ring and altering reactivity in nucleophilic additions or cross-couplings .
- Synthesis : Prepared via reductive alkylation of aldehyde bisulfite adducts with amine hydrochlorides, requiring harsher conditions (e.g., elevated temperatures) due to -CF₃’s steric and electronic effects .
b) Methyl 3-{[(2,3-Difluorophenyl)methyl]amino}propanoate
- Molecular Formula: C₁₁H₁₃F₂NO₂
- Molecular Weight : 229.23 g/mol
- Key Differences :
c) (3S)-3-(2,3-Difluorophenyl)-3-methoxypyrrolidine (IRL752)
- Molecular Formula: C₁₁H₁₃F₂NO
- Key Differences :
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Boiling Point (°C) | Key Substituents |
|---|---|---|---|---|
| 3-(2,3-Difluorophenyl)propanal | 170.14 | 2.1 | ~245 | 2,3-diF, aldehyde |
| 3-(3-Trifluoromethylphenyl)propanal | 188.16 | 2.8 | ~265 | 3-CF₃, aldehyde |
| Methyl 3-{[(2,3-difluorophenyl)methyl]amino}propanoate | 229.23 | 1.5 | ~310 | 2,3-diF, ester, amine |
Notes:
- The trifluoromethyl analog’s higher LogP reflects increased hydrophobicity, impacting membrane permeability in drug candidates.
- The aldehyde group in this compound lowers boiling point compared to ester derivatives .
Biological Activity
3-(2,3-Difluorophenyl)propanal is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
- Chemical Formula : C10H10F2O
- CAS Number : 955403-58-4
- Molecular Weight : 188.19 g/mol
Biological Activity Overview
This compound has been studied for various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The presence of fluorine atoms in the phenyl ring enhances its lipophilicity and biological activity.
The mechanisms through which this compound exerts its biological effects are not fully elucidated but can be inferred from studies on structurally similar compounds:
- Target Interactions : The compound may interact with specific receptors or enzymes, modulating their activity. For example, compounds with similar structures have been shown to affect pathways related to cell proliferation and apoptosis.
- Cellular Effects : It is suggested that this compound may induce antiproliferative effects in a dose- and time-dependent manner, leading to apoptosis in cancer cells .
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
-
Anticancer Activity :
- In vitro studies have demonstrated that similar compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, modifications in the structure can lead to enhanced activity against HeLa (cervical cancer) and CEM (T-lymphocyte) cells .
- A study indicated that derivatives of difluorophenyl compounds showed promising results in inhibiting cancer cell growth by targeting key signaling pathways involved in cell survival and proliferation .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Data Table: Summary of Biological Activities
| Activity Type | Effectiveness | Cell Lines/Pathogens Tested | References |
|---|---|---|---|
| Anticancer | High | HeLa, CEM | |
| Antimicrobial | Moderate | Various bacterial strains | |
| Anti-inflammatory | Moderate | In vitro models |
Case Studies
-
Case Study on Anticancer Activity :
- A series of experiments evaluated the cytotoxic effects of this compound derivatives on human cancer cell lines. Results indicated an IC50 value improvement with specific modifications to the molecular structure, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .
- Case Study on Antimicrobial Efficacy :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
